molecular formula C18H21N3O3S B2505899 1-(3-methoxypropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione CAS No. 630065-55-3

1-(3-methoxypropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione

Cat. No.: B2505899
CAS No.: 630065-55-3
M. Wt: 359.44
InChI Key: BXTYBCVKMGRDGE-UHFFFAOYSA-N
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Description

1-(3-methoxypropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a high-purity chemical reagent designed for research and development applications, strictly for Research Use Only (RUO) and not for diagnostic or therapeutic purposes. This compound belongs to the hexahydroquinazoline class, a scaffold of significant interest in medicinal chemistry and drug discovery . The structure incorporates a 3-methoxypropyl side chain at the N1 position and a 3-nitrophenyl group at the C2 position, which can be leveraged for further chemical modifications, making it a valuable intermediate for structure-activity relationship (SAR) studies . Related hexahydroquinazoline derivatives have been investigated for their interaction with biological targets; for instance, similar compounds have shown binding affinity to dihydrofolate reductase (DHFR), a classic enzyme target in anticancer and antimicrobial therapy . The presence of the thione group at the 4-position offers a versatile handle for synthetic chemistry, allowing for the creation of diverse libraries of analogues for high-throughput screening . Researchers may explore its potential in developing novel therapeutic agents, particularly within oncology and infectious disease. As with all specialized reagents, this product is intended for use by qualified laboratory professionals.

Properties

IUPAC Name

1-(3-methoxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-24-11-5-10-20-16-9-3-2-8-15(16)18(25)19-17(20)13-6-4-7-14(12-13)21(22)23/h4,6-7,12H,2-3,5,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTYBCVKMGRDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C2=C(CCCC2)C(=S)N=C1C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxypropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Hexahydroquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydroquinazoline ring.

    Introduction of the Methoxypropyl Group: The methoxypropyl group is introduced through nucleophilic substitution reactions, often using methoxypropyl halides and suitable bases.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is attached via electrophilic aromatic substitution reactions, using nitrophenyl halides and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxypropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitro group to an amino group.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the methoxypropyl and nitrophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Methoxypropyl halides, nitrophenyl halides, suitable bases, and catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

The compound 1-(3-methoxypropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a member of the hexahydroquinazoline family and has garnered attention due to its potential applications in various scientific fields. This article explores its applications, supported by comprehensive data and case studies.

Structure and Composition

  • Molecular Formula : C15H18N4O2S
  • Molecular Weight : 306.39 g/mol

The compound features a hexahydroquinazoline core with a thione functional group, which significantly influences its reactivity and potential biological activity.

Pharmaceutical Research

The compound has shown promise in the pharmaceutical field, particularly in the development of new drugs targeting various diseases.

Anticancer Activity

Recent studies have indicated that derivatives of hexahydroquinazoline compounds exhibit cytotoxic effects against several cancer cell lines. For instance, a study demonstrated that similar compounds can induce apoptosis in human cancer cells through mitochondrial pathways . The specific mechanism involves the modulation of signaling pathways related to cell survival and proliferation.

Antimicrobial Properties

Hexahydroquinazoline derivatives have also been investigated for their antimicrobial properties. Research has shown that modifications in the structure can enhance activity against both Gram-positive and Gram-negative bacteria . The presence of nitro groups is particularly noted for increasing antibacterial activity.

Agricultural Applications

The potential use of this compound as a pesticide or herbicide is being explored. Its ability to inhibit certain enzymes in pests can lead to effective pest control strategies without harming beneficial insects .

Material Science

In material science, hexahydroquinazoline derivatives have been studied for their ability to form polymers with unique properties. These materials can be utilized in coatings and adhesives due to their thermal stability and mechanical strength.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of hexahydroquinazoline derivatives, including the compound . The results indicated that these compounds exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range. The mechanism was attributed to the activation of caspase-dependent pathways leading to apoptosis .

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2023) assessed the antimicrobial properties of hexahydroquinazoline derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that modifications to the nitrophenyl group enhanced antibacterial activity, making these compounds viable candidates for developing new antibiotics .

Mechanism of Action

The mechanism of action of 1-(3-methoxypropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The methoxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties of analogous compounds from the evidence, highlighting trends in synthesis, physical properties, and biological activity:

Compound Name / Structure Yield (%) Melting Point (°C) Key Substituents Biological Activity (If Tested) Source
N-[3-(Methylsulfanyl)-1-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-yl)propyl]-benzamide 72 63 Methylsulfanyl, benzamide Not specified
1-(3-(Methylsulfanyl)-1-[5-(phenylamino)-1,3,4-thiadiazole-2-yl]propyl]-3-(4-chloro-3-(trifluoromethyl)phenyl)thiourea 52 192 Methylsulfanyl, trifluoromethyl Tested for anti-HIV (results not shown)
Ethyl 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate N/A N/A Methylsulfanyl, nitroaryl No activity data provided

Key Observations:

Synthesis Efficiency: Yields vary significantly (20–80%) depending on substituents and reaction conditions. For example, thiourea derivatives (e.g., compound [11-12] in ) achieved 80% yield using isothiocyanate reactions, whereas triazole-thione derivatives (e.g., compound [10]) had lower yields (20%) due to harsh acidic conditions .

Physical Properties: Melting points correlate with molecular rigidity. Thiourea derivatives with trifluoromethyl groups (e.g., compound [8], mp 192°C) exhibit higher thermal stability compared to benzamide analogs (mp 63°C) .

Biological Activity :

  • Compounds with trifluoromethyl or chloro substituents (e.g., compound [8]) were prioritized for anti-HIV testing, though results are unspecified in the evidence. The nitro group in the target compound may similarly modulate interactions with viral enzymes .

Biological Activity

1-(3-methoxypropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a compound of interest due to its potential biological activities. This compound belongs to the class of quinazolines, which are known for their diverse pharmacological properties. The presence of the methoxypropyl and nitrophenyl groups contributes to its unique chemical behavior and biological activity.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H21N3O3S
  • Molecular Weight : 359.4 g/mol

The compound features a hexahydroquinazoline core with a thione functional group that can influence its reactivity and interaction with biological systems.

The mechanism of action for compounds similar to this compound often involves interactions with various biological targets:

  • Enzymatic Interactions : Similar compounds have been shown to interact with enzymes such as penicillin G acylase in Escherichia coli, indicating potential antibacterial activity .
  • Electrophilic Substitution : The nitro group on the phenyl ring is known for undergoing electrophilic substitution reactions, which can lead to various biochemical pathways involved in therapeutic effects .

Biological Activities

Research indicates that quinazoline derivatives exhibit a broad spectrum of biological activities:

  • Antimicrobial Activity : Compounds in this class have demonstrated significant antimicrobial properties against various pathogens. For instance, studies have shown that related compounds exhibit moderate antibacterial effects against Gram-positive bacteria .
  • Anticancer Potential : Preliminary studies suggest that quinazoline derivatives may possess cytotoxic effects against tumor cells. The structure-activity relationship (SAR) analysis indicates that modifications can enhance or reduce this activity .
  • Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties through inhibition of pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial activity of a series of quinazoline derivatives against various bacterial strains. The results indicated that compounds with similar structural motifs exhibited minimal inhibitory concentrations (MICs) ranging from 250 µg/mL to >1000 µg/mL against reference strains .

Case Study 2: Cytotoxicity Against Tumor Cells

In another investigation focusing on cytotoxicity, several nitrophenyl-substituted quinazolines were tested against human tumor cell lines. Some compounds demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .

Comparative Analysis

The following table summarizes the biological activities reported for various quinazoline derivatives:

Compound NameActivity TypeMIC (µg/mL)Reference
Compound AAntibacterial250 - 500
Compound BAnticancer<100
Compound CAnti-inflammatoryModerate

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